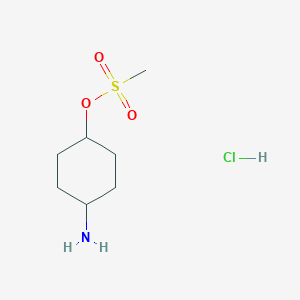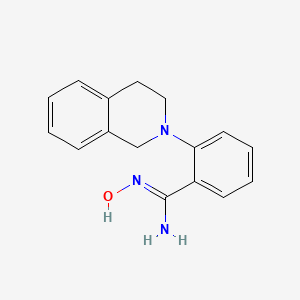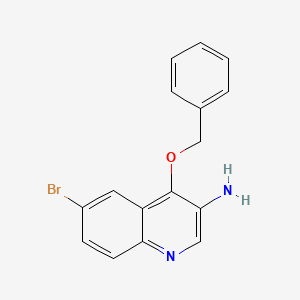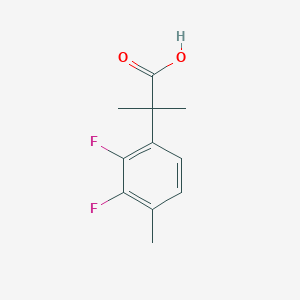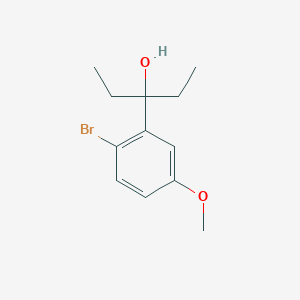
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position The compound also contains a pentan-3-ol chain attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxyphenylpentan-3-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another synthetic route involves the alkylation of 2-bromo-5-methoxyphenol with a suitable alkylating agent such as 3-chloropentane. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or alkylation reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the pentan-3-ol chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methoxyphenyl)pentan-3-one or 3-(2-Bromo-5-methoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol.
Substitution: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol or 3-(2-Alkoxy-5-methoxyphenyl)pentan-3-ol.
科学的研究の応用
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
作用機序
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The hydroxyl group in the pentan-3-ol chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-(2-Chloro-5-methoxyphenyl)pentan-3-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-(2-Bromo-5-hydroxyphenyl)pentan-3-ol: Similar structure with a hydroxyl group instead of a methoxy group.
3-(2-Bromo-5-methoxyphenyl)butan-3-ol: Similar structure with a butan-3-ol chain instead of a pentan-3-ol chain.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity. The pentan-3-ol chain provides additional flexibility and potential for interactions with various targets.
特性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
3-(2-bromo-5-methoxyphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H17BrO2/c1-4-12(14,5-2)10-8-9(15-3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3 |
InChIキー |
VHMWAJXRCSFKBX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C1=C(C=CC(=C1)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
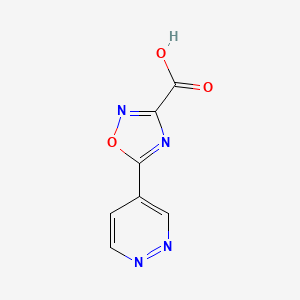
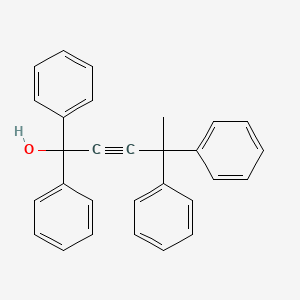
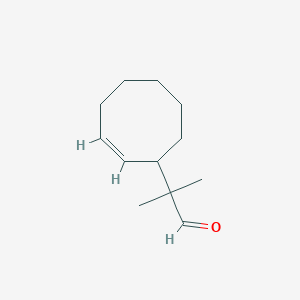
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
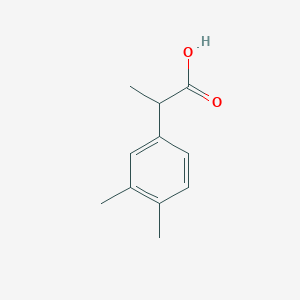

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
